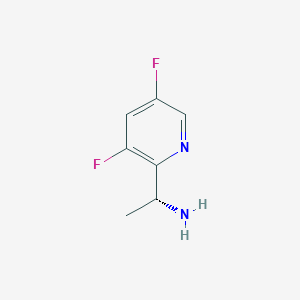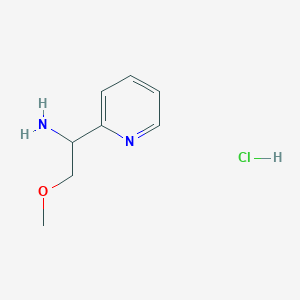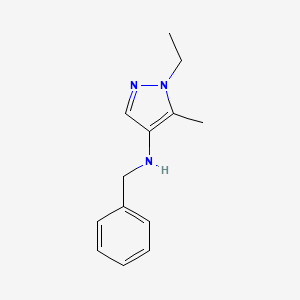![molecular formula C12H15N3O B11732153 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that features a phenol group substituted with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
科学的研究の応用
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or liquid crystals
作用機序
The mechanism of action of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole moiety can interact with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Amino-1-methyl-1H-pyrazole: A related compound with an amino group at the 4-position of the pyrazole ring.
Uniqueness
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to the presence of both a phenol and a pyrazole moiety in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)7-13-6-10-3-2-4-12(16)5-10/h2-5,8-9,13,16H,6-7H2,1H3 |
InChIキー |
LOFAEBOQLAXBJR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)


![2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732081.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)

![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)

![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)

